molecular formula C7H4ClF3N2O2 B6315546 Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate CAS No. 1688685-61-1

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B6315546
CAS No.: 1688685-61-1
M. Wt: 240.57 g/mol
InChI Key: HIYPYTSNHTXCOD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with chlorine, trifluoromethyl, and a carboxylate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 1.74 , which may influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. The compound is stored under an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and/or moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process . The reaction can be represented as follows:

5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid+methanolMethyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate+water\text{5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid+methanol→Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYPYTSNHTXCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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